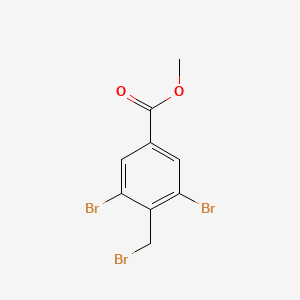

Methyl 3,5-dibromo-4-(bromomethyl)benzoate

Description

Contextual Significance of Polyhalogenated Aromatic Compounds in Advanced Organic Synthesis

Polyhalogenated aromatic compounds are a class of organic molecules that contain multiple halogen atoms attached to an aromatic ring. These compounds are of immense importance in organic chemistry due to their diverse applications and unique chemical properties. researchgate.net The presence of halogen atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and providing handles for further functionalization.

These compounds are key precursors in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. ontosight.ai The carbon-halogen bond can be selectively activated to participate in a variety of powerful bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the construction of complex carbon skeletons that would be difficult to assemble using other methods. The specific number and position of the halogen atoms on the aromatic ring can be fine-tuned to control the regioselectivity of these reactions, offering chemists precise control over the final product's structure.

Strategic Importance of Methyl 3,5-dibromo-4-(bromomethyl)benzoate as a Versatile Building Block in Chemical Research

The strategic importance of Methyl 3,5-dibromo-4-(bromomethyl)benzoate lies in its multifunctionality, which allows for a variety of synthetic transformations. This molecule can be seen as a trifunctional building block, where each bromine atom can be addressed with a different set of reaction conditions.

The benzylic bromide of the bromomethyl group is the most reactive site towards nucleophiles. This allows for the introduction of a wide range of functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions. This reactivity is analogous to that of Methyl 4-(bromomethyl)benzoate, which is a widely used reagent for introducing a protected carboxylic acid group onto a molecule. guidechem.com

The two aromatic bromine atoms are less reactive than the benzylic bromide and can be functionalized using transition metal-catalyzed cross-coupling reactions. The differential reactivity between the two aromatic bromines, though subtle, could potentially be exploited for sequential functionalization. For instance, one bromine atom could be selectively reacted under one set of coupling conditions, leaving the other intact for a subsequent transformation.

The synthesis of this complex molecule would likely start from a more readily available precursor, such as Methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net The benzylic bromination of this precursor, likely using N-bromosuccinimide (NBS) under radical initiation conditions, would yield the desired product. The synthesis of the precursor itself involves the bromination of methyl 4-methylbenzoate. nih.govresearchgate.net

Table 2: Potential Synthetic Applications of Methyl 3,5-dibromo-4-(bromomethyl)benzoate

| Reactive Site | Type of Reaction | Potential Products |

| Bromomethyl Group | Nucleophilic Substitution | Alcohols, Ethers, Amines, Nitriles, etc. |

| Aromatic Bromines | Cross-Coupling Reactions | Biaryls, Alkynylated Arenes, Alkenylated Arenes |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

The combination of these reactive sites in a single molecule allows for the rapid construction of complex and highly functionalized aromatic compounds. This makes Methyl 3,5-dibromo-4-(bromomethyl)benzoate a valuable tool for medicinal chemists in the synthesis of novel drug candidates and for materials scientists in the development of new functional materials. The ability to selectively modify different parts of the molecule in a stepwise manner is a key advantage in the design of sophisticated molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromo-4-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYJSLZNYDHTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3,5 Dibromo 4 Bromomethyl Benzoate

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

A retrosynthetic analysis of Methyl 3,5-dibromo-4-(bromomethyl)benzoate reveals a logical pathway for its synthesis, originating from simpler, commercially available precursors. The primary disconnections involve the three carbon-bromine bonds and the ester group.

The most logical strategic disconnections are:

C-Br bond at the benzylic position: This points to a benzylic bromination of a methyl group, a common transformation often achieved via a free-radical mechanism. This leads to the precursor, Methyl 3,5-dibromo-4-methylbenzoate.

Two C-Br bonds on the aromatic ring: These can be disconnected simultaneously, suggesting an electrophilic aromatic substitution (dibromination) on a suitable precursor. This takes us back to Methyl 4-methylbenzoate (also known as methyl p-toluate).

Ester functional group: A disconnection of the ester linkage points to 4-methylbenzoic acid (p-toluic acid) as a more fundamental starting material, which would require an initial esterification step.

This analysis suggests a synthetic sequence commencing with either Methyl 4-methylbenzoate or 4-methylbenzoic acid, followed by sequential aromatic dibromination and benzylic bromination.

Targeted Functionalization Strategies for the Chemical Compound's Synthesis

Based on the retrosynthetic analysis, the synthesis of Methyl 3,5-dibromo-4-(bromomethyl)benzoate can be approached through several targeted functionalization strategies.

Regioselective Benzylic Bromination Approaches from Toluate Precursors

The final step in the most direct synthetic route is the regioselective bromination of the methyl group of Methyl 3,5-dibromo-4-methylbenzoate. This transformation is typically accomplished through a free-radical chain reaction known as the Wohl-Ziegler reaction. wikipedia.orgthermofisher.commychemblog.com

Key reagents and conditions for this step include:

Brominating Agent: N-Bromosuccinimide (NBS) is the most commonly used reagent for benzylic brominations as it can maintain a low concentration of bromine, which favors radical substitution over electrophilic addition. organic-chemistry.orgmasterorganicchemistry.com An alternative reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can also be effective and sometimes offers advantages in preventing competing aromatic bromination. scientificupdate.com

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or it can be initiated photochemically with UV or visible light. mychemblog.comyoutube.com

Solvent: Traditionally, carbon tetrachloride (CCl4) has been the solvent of choice. wikipedia.org However, due to its toxicity and environmental concerns, greener alternatives such as acetonitrile (B52724), methyl acetate (B1210297), or 1,2-dichlorobenzene (B45396) are now preferred. researchgate.netresearchgate.net

It is important to note that the presence of two electron-withdrawing bromine atoms and a methyl ester group on the aromatic ring deactivates the benzylic position, which may necessitate more forcing reaction conditions (e.g., longer reaction times or higher temperatures) for the benzylic bromination to proceed efficiently. researchgate.net

Table 1: Comparison of Reagents for Benzylic Bromination

| Reagent | Advantages | Disadvantages |

|---|---|---|

| N-Bromosuccinimide (NBS) | Readily available, provides low Br2 concentration, selective for benzylic position. | Can sometimes lead to side reactions if HBr is not scavenged. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | High bromine content, can be more reactive than NBS, may prevent aromatic bromination. | Less commonly used than NBS. |

| Elemental Bromine (Br2) | High atom economy. | Less selective, can lead to over-bromination and aromatic bromination without careful control. guidechem.com |

Directed Aromatic Dibromination Pathways on the Benzene (B151609) Ring

The synthesis of the key intermediate, Methyl 3,5-dibromo-4-methylbenzoate, is achieved through the directed electrophilic aromatic dibromination of Methyl 4-methylbenzoate. The methyl and methoxycarbonyl groups on the starting material direct the incoming electrophiles (bromine). The methyl group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. In this case, the bromine atoms are introduced at the positions ortho to the activating methyl group and meta to the deactivating ester group.

A documented procedure for this transformation involves the bromination of Methyl 4-methylbenzoate in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), without a solvent. nih.govresearchgate.net In this process, bromine is added to the stirred methyl 4-methylbenzoate and catalyst mixture. The reaction is typically initiated at a low temperature (e.g., 0°C) and then warmed to room temperature and subsequently heated to drive the reaction to completion, yielding the desired dibrominated product. researchgate.net

Sequential Halogenation and Esterification Strategies for the Chemical Compound

An alternative synthetic pathway begins with 4-methylbenzoic acid. This strategy involves the following sequence of reactions:

Esterification: The first step is the conversion of 4-methylbenzoic acid to its methyl ester, Methyl 4-methylbenzoate. This is a standard esterification reaction, which can be accomplished using several methods, most commonly through Fischer esterification by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid.

Aromatic Dibromination: The resulting Methyl 4-methylbenzoate is then subjected to electrophilic dibromination as described in section 2.2.2 to yield Methyl 3,5-dibromo-4-methylbenzoate.

Benzylic Bromination: The final step is the free-radical bromination of the methyl group of Methyl 3,5-dibromo-4-methylbenzoate to afford the target compound, Methyl 3,5-dibromo-4-(bromomethyl)benzoate, as detailed in section 2.2.1.

This sequential approach allows for the synthesis of the target molecule from a more fundamental and readily available starting material.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of Methyl 3,5-dibromo-4-(bromomethyl)benzoate.

For the aromatic dibromination step , key parameters to optimize include:

Catalyst Loading: The amount of Lewis acid catalyst (e.g., AlCl3) can influence the reaction rate and the formation of byproducts. An excess of the catalyst is often used to ensure complete dibromination. nih.gov

Temperature Profile: A carefully controlled temperature program, starting at low temperatures and gradually increasing, can help to manage the exothermicity of the reaction and improve selectivity. researchgate.net

Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of degradation products.

For the benzylic bromination step , optimization efforts focus on:

Choice of Initiator: Photochemical initiation using UV or visible light can offer better control and selectivity compared to chemical initiators, often leading to cleaner reactions and higher yields. bohrium.comrsc.org It can also be a safer and more environmentally friendly option. ed.govacs.org

Solvent Selection: The choice of solvent can significantly impact the reaction. While traditional chlorinated solvents are effective, greener alternatives like acetonitrile can provide comparable or even better results in some cases. researchgate.net

Control of Bromine Concentration: The use of NBS is in itself a method to control the bromine concentration. In continuous flow systems, the in-situ generation of bromine can be precisely controlled, leading to improved selectivity and safety. rsc.orgrsc.org

Temperature: The reaction is typically carried out at the boiling point of the solvent to ensure efficient radical initiation and propagation. wikipedia.org

Table 2: Influence of Initiator on Benzylic Bromination

| Initiator Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Chemical | AIBN, Benzoyl Peroxide | Simple experimental setup. | Potential for side reactions from initiator fragments; thermal decomposition can be difficult to control. |

| Photochemical | UV lamp, Visible light | High selectivity; milder reaction conditions; avoids chemical waste from the initiator. bohrium.com | Requires specialized photochemical equipment (though simple setups are possible). acs.org |

Sustainable and Green Chemistry Aspects in the Synthesis of the Chemical Compound

Incorporating principles of green chemistry into the synthesis of Methyl 3,5-dibromo-4-(bromomethyl)benzoate can significantly reduce its environmental impact.

Key green chemistry considerations include:

Solvent Replacement: A primary focus is the replacement of hazardous solvents like carbon tetrachloride and other chlorinated hydrocarbons. Acetonitrile and methyl acetate have been identified as more environmentally benign alternatives for benzylic bromination reactions. researchgate.net Solvent-free conditions, as demonstrated in the aromatic dibromination step, are an even more sustainable option. nih.gov

Energy Efficiency: Photochemical methods, particularly those using visible light from LEDs, can be more energy-efficient than thermal initiation, which requires prolonged heating at reflux temperatures. rsc.org Continuous flow photochemical reactors further enhance energy efficiency by ensuring uniform irradiation and reducing reaction times. rsc.org

Process Intensification: Continuous flow chemistry offers several green advantages over traditional batch processing. These include improved safety due to smaller reaction volumes, enhanced heat and mass transfer leading to faster and more selective reactions, and the potential for solvent-free conditions. researchgate.netrsc.org The in-situ generation of bromine in a flow system is a prime example of a safer and more efficient process. rsc.org

By implementing these green chemistry principles, the synthesis of Methyl 3,5-dibromo-4-(bromomethyl)benzoate can be made more sustainable, safer, and more efficient.

Process Development Considerations for Scalable Production of Methyl 3,5-dibromo-4-(bromomethyl)benzoate

The scalable production of Methyl 3,5-dibromo-4-(bromomethyl)benzoate, a complex halogenated aromatic compound, necessitates a multi-step synthetic approach. Process development for its industrial-scale manufacturing would logically focus on the optimization of a sequential two-stage halogenation strategy. The first stage involves the selective dibromination of the aromatic ring of a suitable precursor, followed by the benzylic bromination of the 4-methyl group. Key considerations for scaling up this process include reaction selectivity, solvent selection, catalyst efficiency, and downstream processing for purification.

The synthesis likely commences with Methyl 4-methylbenzoate as the starting material. The first transformation is the regioselective bromination of the benzene ring at the 3 and 5 positions to yield Methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net Subsequently, the methyl group of this intermediate is subjected to a free-radical bromination to afford the final product, Methyl 3,5-dibromo-4-(bromomethyl)benzoate.

Stage 1: Aromatic Dibromination

The synthesis of the key intermediate, Methyl 3,5-dibromo-4-methylbenzoate, is achieved through the bromination of Methyl 4-methylbenzoate. researchgate.net For large-scale production, the choice of brominating agent and catalyst is critical. One reported lab-scale synthesis utilizes bromine in the presence of anhydrous aluminum chloride as a catalyst. researchgate.net

Key process development considerations for this step include:

Catalyst Loading and Activity: The amount of aluminum chloride catalyst is a crucial parameter. While effective, Lewis acids like AlCl₃ can be difficult to handle on a large scale due to their hygroscopic nature and the generation of acidic waste streams. Process optimization would involve minimizing the catalyst loading without compromising reaction time or yield. Investigating alternative, less corrosive, and more easily recyclable solid acid catalysts could be a significant area for process improvement.

Solvent-Free vs. Solvent-Based Reaction: A reported experimental procedure for this bromination is conducted without a solvent, which is highly advantageous for industrial applications as it reduces solvent costs, waste, and downstream separation efforts. researchgate.net However, the viscosity of the reaction mixture and heat transfer management become critical challenges in a solvent-free system, especially in large reactors. A thorough evaluation of the thermal profile of the reaction is necessary to prevent runaway reactions. If a solvent is required for better process control, non-hazardous and easily recoverable options would be preferred.

Control of Reaction Temperature and Bromine Addition: The reaction involves a carefully controlled temperature profile, starting at 0°C during the addition of bromine and then increasing to 80°C to drive the reaction to completion. researchgate.net The rate of bromine addition must be precisely controlled to manage the exothermic nature of the reaction and to prevent the formation of over-brominated byproducts.

Work-up and Purification: The work-up procedure involves quenching the reaction mixture with methanol, followed by filtration and recrystallization. researchgate.net On a large scale, the use of large volumes of methanol for recrystallization might be economically and environmentally challenging. Development of alternative purification methods such as melt crystallization or slurry washing could be more efficient for industrial production.

The following table outlines the reaction conditions from a laboratory-scale synthesis which would form the basis for process scale-up studies.

| Parameter | Condition |

| Starting Material | Methyl 4-methylbenzoate |

| Reagent | Bromine |

| Catalyst | Anhydrous aluminum chloride |

| Solvent | None |

| Temperature Profile | Bromine addition at 0°C, followed by stirring at room temperature and heating to 80°C |

| Work-up | Quenching with cold methanol, filtration, and recrystallization |

| Reference | researchgate.net |

Stage 2: Benzylic Bromination

The second stage of the synthesis involves the bromination of the 4-methyl group of Methyl 3,5-dibromo-4-methylbenzoate. This is a free-radical substitution reaction. Insights into the scalable production of this step can be drawn from processes for similar structures, such as the side-chain bromination of methyl 4-methyl-3-methoxybenzoate. google.com

Process development considerations for this benzylic bromination include:

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination, offering better selectivity and easier handling compared to liquid bromine. google.com For scalable production, the cost and availability of NBS are important factors. The process also generates succinimide (B58015) as a byproduct, which must be efficiently removed from the product. google.com

Initiation Method: The free-radical reaction can be initiated using a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using photochemical methods (e.g., a UV lamp). google.comguidechem.com While photochemical initiation can be highly efficient, ensuring uniform light distribution in large-scale reactors can be challenging. The use of chemical initiators is often more straightforward to implement in standard industrial equipment, but requires careful handling due to their potential thermal instability.

Solvent Selection and Environmental Impact: Historically, solvents like carbon tetrachloride were used for these reactions, but due to toxicity and environmental concerns, they are no longer viable for industrial use. google.com The development of processes using alternative, safer solvents is a critical aspect of modern chemical manufacturing. Chlorobenzene and esters of aliphatic carboxylic acids have been identified as suitable alternatives that provide good yields without the high toxicity of carbon tetrachloride. google.com The ratio of solvent to reactant is also a parameter to be optimized to ensure efficient reaction kinetics and ease of product isolation. google.com

Byproduct Removal: The succinimide byproduct from the use of NBS can be removed by filtration or by extraction with water. google.com Optimizing this separation step is crucial for achieving high product purity and for the potential recovery and recycling of the succinimide.

Downstream Processing: After the removal of the succinimide, the product is typically isolated by concentrating the solvent and then purified by recrystallization. google.com As with the first stage, minimizing solvent use in the final purification step is a key consideration for sustainable and cost-effective large-scale production.

The table below summarizes typical reaction parameters for a side-chain bromination using NBS, which would be applicable to the synthesis of the target molecule.

| Parameter | Condition |

| Starting Material | Methyl 4-methyl-3-methoxybenzoate (as an analogue) |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Chlorobenzene or Ethyl acetate |

| Initiation | UV light or a free-radical former (e.g., AIBN) |

| Reactant Molar Ratio | Substrate:NBS typically 1:1.0 to 1:1.2 |

| Temperature | -10°C to 120°C, often optimized between 0°C and 80°C |

| Work-up | Removal of succinimide by filtration or water extraction, followed by solvent evaporation and recrystallization |

| Reference | google.com |

Mechanistic Investigations of Reactions Involving Methyl 3,5 Dibromo 4 Bromomethyl Benzoate

Detailed Analysis of Nucleophilic Substitution Pathways at the Bromomethyl Moiety

The bromomethyl group (-CH2Br) is a primary benzylic halide, a functional group known for its enhanced reactivity in nucleophilic substitution reactions. libretexts.orgmsu.edu This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions. The operative mechanism for Methyl 3,5-dibromo-4-(bromomethyl)benzoate is dictated by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. youtube.compressbooks.pub

For this specific substrate, the benzylic carbon is primary, which generally favors the bimolecular SN2 pathway due to minimal steric hindrance. pressbooks.pub In an SN2 reaction, a strong nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the bromide leaving group.

However, benzylic systems are also capable of undergoing SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation. msu.edu In the case of Methyl 3,5-dibromo-4-(bromomethyl)benzoate, the formation of a carbocation at the benzylic position would be significantly destabilized by the potent electron-withdrawing inductive effects of the two ortho-bromine atoms and the meta-methyl carboxylate group. These groups pull electron density away from the ring and the benzylic carbon, intensifying the positive charge of any potential carbocation intermediate. Consequently, the SN1 pathway is energetically unfavorable, and the SN2 mechanism is the dominant pathway for nucleophilic substitution at the bromomethyl moiety under typical conditions.

The preference for the SN2 pathway is further supported by the choice of reaction conditions. Strong nucleophiles and polar aprotic solvents, which enhance the nucleophilicity of the attacking species without solvating it excessively, strongly favor the SN2 mechanism. pressbooks.pub

| Factor | Influence on Methyl 3,5-dibromo-4-(bromomethyl)benzoate | Favored Pathway | Rationale |

| Substrate Structure | Primary Benzylic Halide | SN2 | Low steric hindrance at the reaction center. |

| Electronic Effects | Strong electron-withdrawing groups (2x Br, 1x CO2Me) on the ring | SN2 | Destabilization of the potential carbocation intermediate required for an SN1 reaction. |

| Nucleophile Strength | Strong nucleophiles (e.g., CN-, RS-, N3-) | SN2 | A strong nucleophile is required for the concerted backside attack characteristic of the SN2 mechanism. youtube.com |

| Solvent Type | Polar Aprotic (e.g., DMSO, Acetone) | SN2 | Solvates the counter-ion but not the nucleophile, increasing its reactivity. pressbooks.pub |

| Solvent Type | Polar Protic (e.g., H2O, ROH) | SN1 (but disfavored) | Solvates and stabilizes the leaving group and potential carbocation, but SN1 is electronically disfavored for this substrate. pressbooks.pub |

Examination of Aromatic Substitution Reactions on the Halogenated Benzene Core

The benzene core of Methyl 3,5-dibromo-4-(bromomethyl)benzoate is heavily substituted with electron-withdrawing groups: two bromine atoms and a methyl carboxylate group. This electronic characteristic makes the ring significantly electron-deficient and thus highly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts alkylation. msu.edupharmdguru.com

For an EAS reaction to occur, the aromatic ring must act as a nucleophile to attack a strong electrophile. libretexts.org The deactivating groups on the target compound withdraw electron density, reducing the ring's nucleophilicity to a level where reactions, if they occur at all, would require extremely harsh conditions (high temperatures, strong acids). Furthermore, the directing effects of the substituents are conflicting. The two bromine atoms are ortho-, para-directing, while the methyl carboxylate group is meta-directing. The only two unsubstituted positions on the ring are each ortho to one bromine, meta to the other bromine, and meta to the carboxylate group, complicating selectivity.

Conversely, the high degree of halogenation and the presence of strong electron-withdrawing groups make the benzene core a potential candidate for nucleophilic aromatic substitution (NAS). In NAS reactions, a potent nucleophile attacks the electron-deficient ring and displaces one of the leaving groups (in this case, a bromide ion). This mechanism is typically favored by substrates with strong -I and -M substituents. While not documented for this specific molecule, similar highly halogenated and electron-poor aromatic compounds are known to undergo NAS. The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Exploration of Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Bromides

The two bromine atoms attached directly to the benzene ring serve as excellent handles for metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings are viable pathways for further functionalization of the aromatic core. nih.gov

In these reactions, a palladium or other transition metal catalyst inserts into the carbon-bromine bond (oxidative addition), followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) and subsequent reductive elimination to form the new bond and regenerate the catalyst.

A key mechanistic consideration for Methyl 3,5-dibromo-4-(bromomethyl)benzoate is regioselectivity. Since both aryl bromide positions are chemically equivalent, monosubstitution will yield a single product, but controlling the reaction to prevent disubstitution can be challenging and often depends on stoichiometry and reaction conditions. Studies on analogous molecules like 3,5-dibromo-2-pyrone and 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that selective mono- and di-substitution can be achieved by carefully controlling the reaction parameters. rsc.orgresearchgate.net The bromomethyl group is generally stable under these conditions, although side reactions can occur with certain palladium catalysts or under harsh conditions.

| Reaction Type | Typical Reagents & Conditions (based on analogous substrates) | Mechanistic Notes |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4 or Pd(OAc)2/ligand, aqueous base (e.g., Na2CO3, K3PO4), solvent (e.g., Toluene, DMF) | Involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. |

| Stille Coupling | Organostannane (e.g., R-SnBu3), Pd(PPh3)4, solvent (e.g., Toluene, Dioxane), often with a Cu(I) co-catalyst. researchgate.net | Tolerant of many functional groups. A key step is the transmetalation from tin to palladium. |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh3)2Cl2, CuI (co-catalyst), base (e.g., Et3N, piperidine), solvent (e.g., THF, DMF). rsc.orgresearchgate.net | Forms a C(sp2)-C(sp) bond. The copper co-catalyst facilitates the formation of a copper acetylide intermediate. |

| Heck Coupling | Alkene, Pd(OAc)2, phosphine (B1218219) ligand, base (e.g., Et3N), solvent (e.g., DMF, Acetonitrile). nih.govnih.gov | Involves migratory insertion of the alkene into the Aryl-Pd bond. |

Characterization of Radical Reaction Pathways and Their Influence on Selectivity

Radical chemistry is highly relevant to Methyl 3,5-dibromo-4-(bromomethyl)benzoate, particularly concerning the bromomethyl group. The benzylic C-H bonds of the precursor, Methyl 3,5-dibromo-4-methylbenzoate, are significantly weaker than other C-H bonds in the molecule. libretexts.org This is because the radical formed upon homolytic cleavage of a benzylic C-H bond is resonance-stabilized by the aromatic ring. masterorganicchemistry.com

Therefore, the synthesis of the title compound from its methyl-substituted precursor is typically achieved through a free-radical halogenation reaction. google.com This process involves the use of a radical initiator (e.g., UV light or azobisisobutyronitrile - AIBN) and a bromine source like N-bromosuccinimide (NBS) or bromine (Br2). masterorganicchemistry.com The mechanism proceeds via a classic radical chain reaction:

Initiation: The initiator creates a small number of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from Methyl 3,5-dibromo-4-methylbenzoate, forming HBr and a resonance-stabilized benzylic radical. This radical then reacts with Br2 or NBS to form the product, Methyl 3,5-dibromo-4-(bromomethyl)benzoate, and a new bromine radical, which continues the chain.

Termination: Two radicals combine to end the chain.

Furthermore, the C-Br bond of the bromomethyl group can itself undergo homolytic cleavage to generate a benzylic radical. This can be achieved under photocatalytic or other radical-generating conditions. acs.orgacs.org The resulting radical can then participate in various C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes. The presence of electron-withdrawing groups on the ring influences the reduction potential and can affect the mechanism of radical generation from the benzyl (B1604629) bromide. acs.org

Stereochemical Considerations in Transformations of the Chemical Compound

Methyl 3,5-dibromo-4-(bromomethyl)benzoate is an achiral molecule as it possesses a plane of symmetry that bisects the bromomethyl and methyl carboxylate groups. As a result, stereochemical considerations are often not a primary concern in its transformations.

In the context of nucleophilic substitution at the bromomethyl group, the mechanistic pathway has stereochemical implications that are important in principle, even if not observable for this specific substrate.

SN2 Pathway: This mechanism proceeds with an inversion of configuration at the electrophilic carbon. Since the benzylic carbon in the starting material is not a stereocenter (it is bonded to two identical hydrogen atoms), the inversion is stereochemically silent. However, if one of the hydrogens were replaced with a different group (e.g., deuterium), the inversion would be observable.

SN1 Pathway: This pathway involves the formation of a planar, sp2-hybridized carbocation intermediate. youtube.com A nucleophile can attack this intermediate from either face with equal probability, which would lead to a racemic mixture if the carbon were a stereocenter. pressbooks.pub Although this pathway is disfavored for the title compound, it remains a fundamental stereochemical concept for benzylic systems.

Stereochemistry could become a significant factor if the compound reacts with a chiral nucleophile, catalyst, or reagent. In such cases, the reaction would proceed through diastereomeric transition states, potentially leading to a mixture of diastereomeric products in unequal amounts (diastereoselective reaction). However, without the introduction of a chiral element, the reactions of Methyl 3,5-dibromo-4-(bromomethyl)benzoate typically yield achiral products.

Exploration of Chemical Transformations and Derivative Synthesis from Methyl 3,5 Dibromo 4 Bromomethyl Benzoate

Conversion of the Bromomethyl Group to Diverse Functionalities

The bromomethyl group at the 4-position of the benzene (B151609) ring is a primary site for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The benzylic bromide moiety of Methyl 3,5-dibromo-4-(bromomethyl)benzoate is susceptible to attack by O-, N-, and S-centered nucleophiles, leading to the formation of ether, amine, and sulfide (B99878) derivatives, respectively.

Ether Derivatives: The reaction with alkoxides or phenoxides results in the formation of benzylic ethers. While specific examples with Methyl 3,5-dibromo-4-(bromomethyl)benzoate are not extensively documented, the general reactivity of benzylic halides suggests that this transformation is a feasible and straightforward method for introducing alkoxy or aryloxy groups. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol from 3-halomethyl-1,2,4,5-tetrafluorobenzene demonstrates the viability of reacting benzylic halides with methanol (B129727) in the presence of an inorganic base. google.com

Amine Derivatives: Similarly, the reaction with primary or secondary amines can lead to the corresponding benzylic amines. The synthesis of N-benzyl propargylamines through the reaction of in situ generated active amines with benzylic halides is a known transformation. masterorganicchemistry.com A related compound, Methyl 3,5-bis(bromomethyl)benzoate, has been shown to react with 1H-1,2,4-triazole in the presence of cesium carbonate to yield Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate, indicating the high reactivity of the bromomethyl groups towards nitrogen nucleophiles. nih.gov

Sulfide Derivatives: Thiolates are excellent nucleophiles for the displacement of the benzylic bromide, yielding thioethers (sulfides). The synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives through electrophilic cyclization mediated by a sulfonium (B1226848) salt highlights the reactivity of sulfur nucleophiles in forming C-S bonds. rsc.org

A summary of representative nucleophilic substitution reactions at the benzylic position is presented in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium Methoxide | Ether |

| Amine | Ammonia, Primary/Secondary Amines | Primary/Secondary/Tertiary Amine |

| Thiolate | Sodium Thiophenoxide | Sulfide |

The electrophilic nature of the carbon atom in the bromomethyl group facilitates the formation of new carbon-carbon bonds through reactions with carbon-based nucleophiles.

Alkylation Reactions: Carbanions, such as those derived from malonic esters, are effective nucleophiles for the alkylation of benzylic halides. frontiersin.orgresearchgate.net This reaction, typically carried out in the presence of a base, allows for the extension of the carbon chain and the introduction of further functionalities.

Wittig-type Reactions: The bromomethyl group can be converted into a phosphonium (B103445) salt by reaction with triphenylphosphine. libretexts.org Subsequent treatment with a strong base generates a phosphorus ylide, a key intermediate in the Wittig reaction. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.orgopenstax.org This ylide can then react with aldehydes or ketones to form alkenes, providing a powerful tool for the synthesis of unsaturated derivatives. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.orgopenstax.org

| Reaction | Key Reagents | Resulting Functionality |

| Alkylation | Diethyl malonate, Base | Carbon chain extension |

| Wittig Reaction | 1. Triphenylphosphine 2. Strong Base 3. Aldehyde or Ketone | Alkene |

While the formation of Grignard reagents from aryl halides is a common transformation, the generation of an organometallic species from the benzylic bromide of Methyl 3,5-dibromo-4-(bromomethyl)benzoate is less straightforward due to the potential for side reactions. However, under carefully controlled conditions, it may be possible to form a benzylic Grignard or organolithium reagent. These intermediates would be highly reactive nucleophiles, capable of participating in a variety of carbon-carbon bond-forming reactions.

Functionalization and Derivatization via Aryl Bromide Substituents

The two bromine atoms attached to the aromatic ring provide additional sites for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moieties of Methyl 3,5-dibromo-4-(bromomethyl)benzoate can serve as electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.gov This method is widely used for the synthesis of biaryl compounds. researchgate.netresearchgate.netnih.gov The reactivity of the two bromine atoms could potentially be controlled to achieve selective mono- or di-arylation.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide catalyzed by a palladium complex. wikipedia.orgresearchgate.netrsc.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgresearchgate.netrsc.orgresearchgate.net

A summary of common cross-coupling reactions applicable to the aryl bromide positions is provided below.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Stille | Organostannane | Pd catalyst | Biaryl |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. wikipedia.orgnih.govmdpi.comyoutube.com The presence of the electron-withdrawing ester group on the benzene ring of Methyl 3,5-dibromo-4-(bromomethyl)benzoate may not be sufficient to activate the aryl bromides for SNAr reactions under standard conditions. Typically, strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group are required to facilitate this reaction. wikipedia.orgnih.govmdpi.comyoutube.com However, under forcing conditions or with highly reactive nucleophiles, some degree of substitution might be achievable. Research on related systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( masterorganicchemistry.comwikipedia.orgwikipedia.orgthiadiazole), has shown that SNAr reactions can occur, suggesting that with appropriate activation, this pathway could be explored. researchgate.net

Modifications of the Ester Group to Carboxylic Acids, Amides, or Alcohols

The methyl ester group of Methyl 3,5-dibromo-4-(bromomethyl)benzoate can be readily converted into other key functional groups such as carboxylic acids, amides, and alcohols, thereby expanding its synthetic utility.

Conversion to Carboxylic Acids:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,5-dibromo-4-(bromomethyl)benzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to its irreversibility and generally high yields. libretexts.org The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. libretexts.org The presence of electron-withdrawing bromine atoms on the aromatic ring can influence the rate of hydrolysis.

Table 1: Representative Conditions for the Hydrolysis of Substituted Methyl Benzoates

| Reagents | Solvent | Temperature | Reaction Time | Product |

| NaOH, H₂O | Ethanol/Water | Reflux | 2-4 h | 3,5-dibromo-4-(bromomethyl)benzoic acid |

| H₂SO₄, H₂O | Dioxane/Water | Reflux | 12-24 h | 3,5-dibromo-4-(bromomethyl)benzoic acid |

Synthesis of Amides:

The conversion of the ester to an amide can be accomplished through direct aminolysis or via the corresponding carboxylic acid. Direct aminolysis involves heating the ester with an amine, often in the presence of a catalyst. However, this method can be sluggish. A more common and efficient approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method allows for the formation of a wide variety of amides by simply changing the amine coupling partner.

Table 2: General Conditions for Amide Formation from Carboxylic Acids

| Carboxylic Acid Derivative | Coupling Agent | Amine | Solvent | Product |

| 3,5-dibromo-4-(bromomethyl)benzoic acid | EDC, HOBt | Primary or Secondary Amine | DMF or CH₂Cl₂ | Corresponding Amide |

| 3,5-dibromo-4-(bromomethyl)benzoyl chloride | - | Primary or Secondary Amine | CH₂Cl₂, Pyridine | Corresponding Amide |

Reduction to Alcohols:

The ester group can be reduced to a primary alcohol, [3,5-dibromo-4-(bromomethyl)phenyl]methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds rapidly and generally gives high yields of the corresponding alcohol. It is important to note that the benzylic bromide may also be susceptible to reduction under these conditions, potentially leading to the formation of 3,5-dibromo-4-methylbenzyl alcohol. Selective reduction of the ester in the presence of the benzylic bromide can be challenging and may require careful selection of the reducing agent and reaction conditions.

Table 3: Conditions for the Reduction of Methyl Benzoate Derivatives

| Reducing Agent | Solvent | Temperature | Product |

| LiAlH₄ | Anhydrous THF | 0 °C to rt | [3,5-dibromo-4-(bromomethyl)phenyl]methanol |

| NaBH₄/LiCl | Anhydrous THF | Reflux | [3,5-dibromo-4-(bromomethyl)phenyl]methanol |

Synthesis of Complex Heterocyclic and Polycyclic Scaffolds Utilizing the Chemical Compound

The multiple reactive sites on Methyl 3,5-dibromo-4-(bromomethyl)benzoate make it an excellent precursor for the construction of complex molecular architectures, including heterocyclic and polycyclic systems.

Synthesis of Heterocyclic Scaffolds:

The benzylic bromide is a key functional group for the synthesis of various heterocyclic rings. It can readily undergo nucleophilic substitution reactions with a variety of dinucleophiles to form new rings. For instance, reaction with primary amines can lead to the formation of nitrogen-containing heterocycles. A related compound, methyl 3,5-bis(bromomethyl)benzoate, has been used to synthesize a ligand containing 1,2,4-triazole (B32235) rings by reacting it with 1H-1,2,4-triazole in the presence of a base. rsc.org This suggests that Methyl 3,5-dibromo-4-(bromomethyl)benzoate could similarly be used to introduce a single heterocyclic moiety.

Furthermore, intramolecular cyclization reactions can be envisioned. For example, after conversion of the ester group to a suitable nucleophilic functionality (e.g., an amine or a thiol), subsequent intramolecular reaction with the benzylic bromide could lead to the formation of fused heterocyclic systems.

Table 4: Examples of Heterocycle Synthesis from Benzylic Bromides

| Benzylic Bromide | Nucleophile | Conditions | Heterocyclic Product |

| Methyl 3,5-bis(bromomethyl)benzoate | 1H-1,2,4-triazole | Cs₂CO₃, Acetonitrile (B52724), Reflux | Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate rsc.org |

| Methyl 4-(bromomethyl)benzoate | Substituted Pyrazoles | Base, Solvent | Pyrazole-containing ligands |

Synthesis of Polycyclic Scaffolds:

The aromatic bromine atoms on the benzene ring are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of extended polycyclic aromatic systems. For example, a Suzuki coupling reaction with an appropriate boronic acid could be used to append another aromatic ring to the existing scaffold.

Applications of Methyl 3,5 Dibromo 4 Bromomethyl Benzoate in Advanced Synthetic Paradigms

Precursor in the Synthesis of Functional Organic Materials and Polymers

The presence of multiple reactive sites on Methyl 3,5-dibromo-4-(bromomethyl)benzoate makes it a promising precursor for the synthesis of functional organic materials and polymers. The benzylic bromide is a highly reactive electrophile, susceptible to nucleophilic substitution, allowing for the grafting of this molecule onto polymer backbones or its use as an initiator for certain polymerization reactions.

Furthermore, the two aromatic bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This dual reactivity (benzylic substitution and aromatic cross-coupling) enables the formation of highly branched or cross-linked polymers. For instance, reaction of the benzylic bromide with a difunctional nucleophile could form a linear polymer, which could then be further modified or cross-linked through reactions at the aromatic bromine sites. This approach can lead to materials with tailored thermal, optical, or electronic properties.

The high bromine content of the molecule also suggests its potential use as a monomer for creating flame-retardant polymers. Polybrominated compounds are known for their ability to inhibit combustion, and incorporating this unit into a polymer backbone could enhance its fire-resistant properties.

Table 1: Potential Polymerization Reactions Involving Methyl 3,5-dibromo-4-(bromomethyl)benzoate

| Polymerization Type | Reactive Site(s) | Potential Polymer Structure | Properties |

| Polycondensation | Benzylic bromide | Polyesters, polyethers | Thermally stable, tunable solubility |

| Cross-coupling Polymerization | Aromatic bromides | Conjugated polymers | Optoelectronic activity |

| Grafting | Benzylic bromide | Modified commodity polymers | Enhanced functionality, flame retardancy |

Intermediate in the Development of Complex Pharmaceutical Scaffolds

While direct use in pharmaceuticals is not documented, the structural features of Methyl 3,5-dibromo-4-(bromomethyl)benzoate make it a valuable intermediate for the synthesis of complex pharmaceutical scaffolds. Benzylic bromides are common precursors for the introduction of a benzyl (B1604629) group into a target molecule, a frequent step in the synthesis of biologically active compounds.

The di-bromo substituted benzene (B151609) ring offers a rigid scaffold that can be further functionalized. The bromine atoms can be replaced with various organic groups through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize drug-receptor interactions. For example, a Suzuki coupling could introduce aryl or heteroaryl groups, which are prevalent in many drug molecules.

Structurally similar compounds, such as Methyl 4-(bromomethyl)benzoate, are utilized as key intermediates in the synthesis of various therapeutic agents. This suggests that Methyl 3,5-dibromo-4-(bromomethyl)benzoate could serve a similar role in the development of new drugs, where the additional bromine atoms provide handles for further molecular elaboration and diversification.

Table 2: Key Reactions for Pharmaceutical Scaffold Synthesis

| Reaction Type | Reagents | Product Class | Therapeutic Area (Example) |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Benzylated amines, ethers, thioethers | Antivirals, Anticancer |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Biaryls, Heterobiaryls | Kinase inhibitors, CNS agents |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Aryl alkynes | Anticancer, Antivirals |

Utility in the Construction of Chemical Biology Probes and Molecular Tools

The reactivity of the benzylic bromide group makes Methyl 3,5-dibromo-4-(bromomethyl)benzoate a suitable candidate for the construction of chemical biology probes. These probes are molecules designed to interact with and report on biological systems. The benzylic bromide can react with nucleophilic residues on biomolecules, such as cysteine or histidine in proteins, to form covalent adducts. This allows for the targeted labeling of proteins or other biomolecules.

By attaching a reporter group (e.g., a fluorophore or a biotin tag) to the Methyl 3,5-dibromo-4-(bromomethyl)benzoate scaffold prior to or after conjugation, researchers can create tools for visualizing, isolating, and studying the function of specific biological targets. The dibrominated aromatic ring can be used to modulate the physicochemical properties of the probe, such as its solubility, cell permeability, and binding affinity.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency in generating molecular diversity. The multiple reactive sites of Methyl 3,5-dibromo-4-(bromomethyl)benzoate allow for its potential integration into MCRs.

For instance, the benzylic bromide could participate in a sequence of reactions where it is first trapped by a nucleophile, and the resulting intermediate then undergoes a subsequent reaction involving one of the aromatic bromine atoms. This could lead to the rapid construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The ester functionality could also participate in certain MCRs, further expanding the range of possible products.

Role in Combinatorial Chemistry Libraries for Scaffold Diversity

Combinatorial chemistry aims to synthesize large libraries of related compounds for high-throughput screening in drug discovery and materials science. The trifunctional nature of Methyl 3,5-dibromo-4-(bromomethyl)benzoate makes it an excellent scaffold for generating such libraries.

Starting from this single precursor, a diverse range of compounds can be synthesized by systematically varying the reagents that react with each of the three functional groups. For example, a library could be created by reacting a set of different nucleophiles with the benzylic bromide, followed by reacting the resulting products with a set of different boronic acids in a Suzuki coupling at one of the aromatic bromine positions, and finally, either retaining the methyl ester or hydrolyzing it to the carboxylic acid and forming a series of amides. This strategy allows for the rapid generation of a large number of distinct molecules from a single, versatile starting material, significantly accelerating the discovery of new functional molecules.

Advanced Spectroscopic and Structural Characterization of Methyl 3,5 Dibromo 4 Bromomethyl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

High-resolution NMR spectroscopy is a fundamental tool for determining the molecular structure of organic compounds. For the target molecule, Methyl 3,5-dibromo-4-(bromomethyl)benzoate, the expected ¹H NMR spectrum would feature three distinct singlets: one for the two equivalent aromatic protons, one for the benzylic protons of the bromomethyl group, and one for the methyl ester protons. The ¹³C NMR would similarly show characteristic signals for the carbonyl carbon, aromatic carbons (both protonated and quaternary), the bromomethyl carbon, and the methoxy (B1213986) carbon.

In practice, the detailed NMR data for the closely related precursor, Methyl 3,5-dibromo-4-methylbenzoate , serves as an excellent reference. nih.gov The substitution of the 4-methyl group with a 4-(bromomethyl) group would primarily induce a downfield shift for the benzylic carbon and its attached protons.

¹H and ¹³C NMR Data for Methyl 3,5-dibromo-4-methylbenzoate nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.08 (s, 2H) | Aromatic C-H (H-2, H-6) |

| ¹H | 3.92 (s, 3H) | Ester methyl (-COOCH₃) |

| ¹H | 2.51 (s, 3H) | Aromatic methyl (-CH₃) |

| ¹³C | 164.8 | Carbonyl (C=O) |

| ¹³C | 144.1 | Aromatic C-CH₃ (C-4) |

| ¹³C | 133.5 | Aromatic C-H (C-2, C-6) |

| ¹³C | 131.9 | Aromatic C-COOCH₃ (C-1) |

| ¹³C | 127.8 | Aromatic C-Br (C-3, C-5) |

| ¹³C | 52.9 | Ester methyl (-COOCH₃) |

| ¹³C | 23.8 | Aromatic methyl (-CH₃) |

2D-NMR Techniques: While one-dimensional spectra provide essential information, 2D-NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignments. An HSQC spectrum would correlate the proton signals directly to their attached carbons (e.g., aromatic C-H, -COOCH₃, and -CH₃). An HMBC spectrum would reveal longer-range couplings (2-3 bonds), confirming the connectivity by showing correlations between the methyl protons and the carbonyl carbon, or the aromatic protons and the neighboring quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of a compound, allowing for the determination of its elemental formula. For Methyl 3,5-dibromo-4-(bromomethyl)benzoate (C₉H₇Br₃O₂), the key diagnostic feature would be the isotopic pattern generated by the three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues at M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways:

Benzylic Cleavage: The most favorable fragmentation would be the loss of a bromine radical (•Br) from the bromomethyl group to form a stable dibrominated methylbenzoyl cation.

Ester Fragmentation: Common pathways include the loss of a methoxy radical (•OCH₃) or the loss of the entire methoxycarbonyl radical (•COOCH₃).

Halogen Loss: Loss of a bromine radical from the aromatic ring is also possible, though less favorable than cleavage at the benzylic position.

GC-MS data for the precursor Methyl 3,5-dibromo-4-methylbenzoate shows a molecular ion peak at m/z 308, consistent with its molecular weight and the presence of two bromine atoms. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction offers definitive proof of molecular structure and reveals how molecules arrange themselves in the solid state. The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate has been determined, providing a precise model for the geometry and intermolecular forces that would be expected in its bromomethyl derivative. nih.govnih.govresearchgate.net

The molecule is reported to be essentially planar, with only a slight deviation of the carboxylate substituent from the plane of the benzene (B151609) ring (dihedral angle of 7.1°). nih.govnih.gov This planarity facilitates efficient crystal packing. The solid-state architecture is stabilized by a network of weak intermolecular interactions. These include C-H···Br hydrogen bonds and O···Br contacts, which link adjacent molecules into layers. nih.govnih.govresearchgate.net

Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O₂ |

| Formula Weight (Mᵣ) | 307.97 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9716 (2) |

| b (Å) | 14.2359 (7) |

| c (Å) | 17.2893 (8) |

| Volume (V, ų) | 977.52 (8) |

| Z | 4 |

| Temperature (K) | 89 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R factor (R₁) | 0.033 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman are powerful for identifying functional groups. The spectra are dominated by characteristic vibrations of the ester and the substituted aromatic ring.

For Methyl 3,5-dibromo-4-(bromomethyl)benzoate, the key expected vibrational modes would include:

C=O Stretch: A strong, sharp absorption in the FTIR spectrum around 1720-1740 cm⁻¹, characteristic of an aromatic ester carbonyl group.

C-O Stretch: Strong bands in the 1250-1300 cm⁻¹ region corresponding to the ester C-O stretching.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ from the bromomethyl and ester methyl groups.

C-Br Stretch: Vibrations corresponding to the C-Br bonds would appear in the fingerprint region, typically between 500-700 cm⁻¹.

The recorded FTIR spectrum for Methyl 3,5-dibromo-4-methylbenzoate confirms these assignments, providing a solid basis for interpreting the spectrum of the target compound. nih.gov Raman spectroscopy would complement this data, often showing strong signals for the symmetric vibrations of the aromatic ring. researchgate.net

Key Vibrational Modes and Expected Wavenumbers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1250 - 1300 | Strong |

| C-Br Stretch | 500 - 700 | Medium-Strong |

Chiroptical Spectroscopy (if applicable for derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules that can rotate plane-polarized light. The parent compound, Methyl 3,5-dibromo-4-(bromomethyl)benzoate, is achiral as it possesses a plane of symmetry and does not have any stereocenters.

Therefore, this technique is not applicable for the characterization of the molecule itself. However, should this compound be used as a starting material or intermediate in the synthesis of a new chiral derivative, chiroptical spectroscopy would become an essential tool for confirming the stereochemistry and enantiomeric purity of the resulting product(s).

Computational Chemistry and Theoretical Modeling of Methyl 3,5 Dibromo 4 Bromomethyl Benzoate

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgacs.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.comacs.org This approach offers a balance between accuracy and computational cost, making it a popular tool in computational chemistry. wikipedia.org

For Methyl 3,5-dibromo-4-(bromomethyl)benzoate, DFT calculations can elucidate its fundamental electronic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

DFT can also be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Methyl 3,5-dibromo-4-(bromomethyl)benzoate, the MEP would likely show negative potential around the oxygen atoms of the ester group and the bromine atoms on the ring, with positive potential near the hydrogen atoms and the electrophilic carbon of the bromomethyl group.

Furthermore, DFT is employed to predict various spectroscopic properties. protheragen.airesearchgate.net By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. rsc.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in experimental structure verification. rsc.org Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions. protheragen.ai

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. chemrxiv.orgnih.gov By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular behavior at the atomic level, revealing how molecules flex, rotate, and interact with their environment. nih.gov

A key application of MD for a flexible molecule like Methyl 3,5-dibromo-4-(bromomethyl)benzoate is the exploration of its conformational landscape. The molecule possesses rotational freedom around several single bonds, particularly within the 4-(bromomethyl) and the methyl ester substituents. MD simulations can sample these rotational degrees of freedom to identify low-energy conformers and the energy barriers between them. rsc.orgtandfonline.com This provides a dynamic picture of the molecule's shape and flexibility, which is often more realistic than the static image from a single crystal structure. tandfonline.com

MD simulations are also invaluable for studying solvent effects. easychair.orgeasychair.org The behavior of a solute can be significantly influenced by its interactions with surrounding solvent molecules. easychair.org By performing simulations with the molecule solvated in an explicit box of solvent (e.g., water, methanol (B129727), or chloroform), researchers can analyze how the solvent affects the conformational preferences of the molecule. aip.org For instance, polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding, while nonpolar solvents might favor others. These simulations can reveal details about the solvation shell, radial distribution functions, and the dynamics of solvent-solute interactions. easychair.orgbiu.ac.il

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, often using DFT, are essential for mapping out the pathways of chemical reactions. researchgate.netrsc.org These methods can determine the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgx-mol.net The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. numberanalytics.com

For Methyl 3,5-dibromo-4-(bromomethyl)benzoate, a primary reaction of interest would be nucleophilic substitution at the benzylic carbon of the bromomethyl group, which is highly activated towards such reactions. Quantum chemical calculations can be used to model the reaction with various nucleophiles.

The process involves:

Locating Stationary Points: Optimizing the geometries of the reactants (e.g., Methyl 3,5-dibromo-4-(bromomethyl)benzoate and a nucleophile) and the final product.

Transition State Searching: Identifying the transition state structure that connects the reactants and products. This is a saddle point on the potential energy surface. numberanalytics.com

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming the connection. rsc.org

By calculating the energy difference between the transition state and the reactants, the activation energy (Ea) can be determined, providing a quantitative prediction of the reaction's feasibility and kinetics.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govlongdom.org The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. mdpi.com

To develop a QSAR model for derivatives of Methyl 3,5-dibromo-4-(bromomethyl)benzoate, a multi-step process would be required:

Data Set Generation: A library of derivatives would be synthesized by modifying the parent scaffold. For instance, the bromine atoms could be replaced with other halogens or functional groups, and the ester could be modified. The biological activity of all compounds in this library against a specific target (e.g., an enzyme or receptor) must be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that correlates the calculated descriptors with the measured biological activity. longdom.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques such as cross-validation and by predicting the activity of an external set of compounds not used in model generation. jocpr.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of Methyl 3,5-dibromo-4-(bromomethyl)benzoate, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. jocpr.com

Computational Docking and Molecular Recognition Studies in Chemical Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijcap.inresearchgate.netiaanalysis.com The primary goal is to predict the binding mode and affinity of the ligand, which is crucial in structure-based drug design. eurekaselect.combohrium.com

If Methyl 3,5-dibromo-4-(bromomethyl)benzoate were being investigated as a potential chemical scaffold for drug development, molecular docking would be a key tool. The process requires the three-dimensional structure of a biological target, often obtained from X-ray crystallography or NMR spectroscopy.

The docking process involves:

Preparation: Preparing the 3D structures of both the ligand (Methyl 3,5-dibromo-4-(bromomethyl)benzoate or its derivatives) and the receptor.

Sampling: A search algorithm explores various possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function estimates the binding affinity for each generated pose. The pose with the best score is predicted as the most likely binding mode. ijcap.in

For this specific molecule, docking studies would be particularly interesting due to the presence of three bromine atoms. These halogens can participate in halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on the protein (such as a backbone carbonyl oxygen). nih.govnih.gov Modern docking programs can account for halogen bonding, which can be a critical determinant of binding affinity and selectivity. acs.org The results of docking studies can guide the design of derivatives with improved interactions and higher potency. acs.org

Future Research Trajectories and Emerging Opportunities for Methyl 3,5 Dibromo 4 Bromomethyl Benzoate

Development of Highly Selective and Efficient Catalytic Methodologies

The development of advanced catalytic systems is crucial for the selective transformation of the distinct halogenated positions on the Methyl 3,5-dibromo-4-(bromomethyl)benzoate scaffold. Future research will likely focus on designing catalysts that can differentiate between the aryl bromides and the benzylic bromide, enabling programmed, stepwise reactions. For instance, palladium-based catalysts, known for their efficacy in cross-coupling reactions, could be tailored to selectively activate the C-Br bonds on the aromatic ring while leaving the bromomethyl group intact, or vice versa. The exploration of dual-catalytic systems, where two different catalysts operate orthogonally in a single pot, could also provide a powerful strategy for achieving complex molecular architectures from this precursor.

Exploration of Novel Reaction Pathways and Domino Sequences

The multifunctionality of Methyl 3,5-dibromo-4-(bromomethyl)benzoate makes it an ideal candidate for the exploration of novel reaction pathways and the design of elegant domino reaction sequences. A domino reaction, where multiple bond-forming events occur consecutively in a single synthetic operation, offers significant advantages in terms of efficiency and sustainability. Researchers may investigate cascade reactions that are initiated at one of the reactive sites, followed by intramolecular transformations involving other functional groups. For example, an initial nucleophilic substitution at the bromomethyl position could be designed to trigger a subsequent intramolecular cyclization or cross-coupling reaction, leading to the rapid assembly of complex heterocyclic frameworks.

Integration into Automated Synthesis and Flow Chemistry Platforms

The well-defined reactivity of Methyl 3,5-dibromo-4-(bromomethyl)benzoate lends itself to integration into automated synthesis and flow chemistry platforms. These modern synthetic technologies enable the rapid and efficient synthesis of compound libraries for high-throughput screening in drug discovery and materials science. In a flow chemistry setup, reagents can be precisely mixed and reacted in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processes. The development of robust flow chemistry protocols for the derivatization of Methyl 3,5-dibromo-4-(bromomethyl)benzoate will be a significant step towards its broader application.

Design of Next-Generation Functional Materials Based on the Chemical Compound Scaffold

The rigid, halogenated aromatic core of Methyl 3,5-dibromo-4-(bromomethyl)benzoate provides an excellent scaffold for the design of next-generation functional materials. The bromine atoms can be exploited to introduce a variety of functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties. For instance, the incorporation of chromophoric or electronically active moieties could lead to the development of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. Furthermore, the potential for polymerization, either through the bromomethyl group or by transforming the ester into other polymerizable functionalities, opens up avenues for creating novel polymers with unique thermal, mechanical, and optical properties.

Expanding Applications in Chemical Biology and Medicinal Chemistry Intermediate Synthesis

The structural motifs accessible from Methyl 3,5-dibromo-4-(bromomethyl)benzoate are of significant interest in the fields of chemical biology and medicinal chemistry. The substituted benzene (B151609) ring is a common feature in many biologically active molecules. The ability to selectively functionalize this scaffold can provide access to novel compound libraries for screening against various biological targets. For example, the bromomethyl group is a versatile handle for introducing linkers for bioconjugation or for attaching pharmacophores. The aryl bromide positions can be used to introduce diversity elements that can modulate the compound's binding affinity and selectivity for a particular protein or enzyme. As such, Methyl 3,5-dibromo-4-(bromomethyl)benzoate is expected to serve as a key intermediate in the synthesis of future therapeutic agents and chemical probes for studying biological systems.

Q & A

Q. Optimization tips :

- Monitor reaction progress via TLC or HPLC to prevent side products (e.g., di-brominated byproducts).

- Control stoichiometry (1:1 molar ratio for NBS to substrate) and reaction time (4–6 hours) to maximize yield (reported ~60–75%) .

Basic: What analytical techniques are critical for characterizing Methyl 3,5-dibromo-4-(bromomethyl)benzoate?

Answer:

- ¹H/¹³C NMR : Identify substituent positions. Key signals include:

- Aromatic protons (δ 7.8–8.2 ppm, split due to dibromo substitution).

- Bromomethyl (-CH₂Br) protons as a singlet (δ 4.5–4.7 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 362.85 (C₉H₇Br₃O₂) with isotopic patterns matching Br³ .

- IR Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br vibrations at 600–700 cm⁻¹ .

Basic: What safety protocols are essential when handling Methyl 3,5-dibromo-4-(bromomethyl)benzoate?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- First-aid measures :

- Skin contact: Wash immediately with soap/water for 15 minutes; remove contaminated clothing .

- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Storage : Keep at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption .